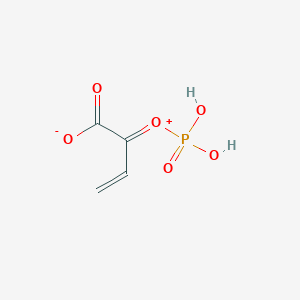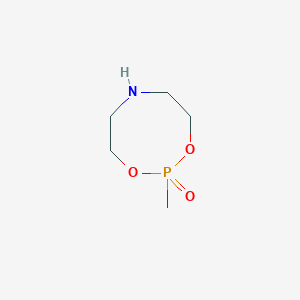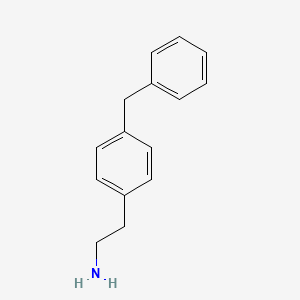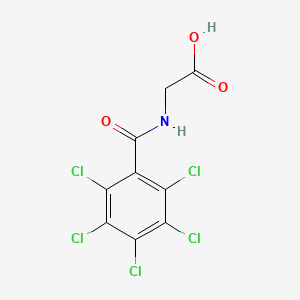![molecular formula C12H23NOSi B14318471 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine CAS No. 112633-85-9](/img/structure/B14318471.png)
1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a penta-1,3-diene chain, which is further substituted with a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine typically involves the following steps:
Formation of the penta-1,3-diene chain: This can be achieved through the reaction of appropriate starting materials under conditions that promote the formation of conjugated dienes.
Introduction of the trimethylsilyl group: This step involves the use of trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group onto the diene chain.
Attachment of the pyrrolidine ring: The final step involves the coupling of the pyrrolidine ring to the diene chain, which can be achieved through various coupling reactions such as the Suzuki–Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylsilyl chloride in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pyrrolidine ring can interact with biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
- 1-{4-[(Trimethylsilyl)oxy]penta-1,4-dien-2-yl}pyrrolidine
- 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}piperidine
Uniqueness: 1-{4-[(Trimethylsilyl)oxy]penta-1,3-dien-2-yl}pyrrolidine is unique due to its specific structural arrangement, which combines the properties of a conjugated diene, a trimethylsilyl group, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Número CAS |
112633-85-9 |
|---|---|
Fórmula molecular |
C12H23NOSi |
Peso molecular |
225.40 g/mol |
Nombre IUPAC |
trimethyl(4-pyrrolidin-1-ylpenta-2,4-dien-2-yloxy)silane |
InChI |
InChI=1S/C12H23NOSi/c1-11(13-8-6-7-9-13)10-12(2)14-15(3,4)5/h10H,1,6-9H2,2-5H3 |
Clave InChI |
GCLQSKPQNOIKPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=C)N1CCCC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)






![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)


acetyl chloride](/img/structure/B14318461.png)
![2-{[2-(Methylsulfanyl)pyrimidin-4-yl]oxy}ethan-1-ol](/img/structure/B14318463.png)
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
